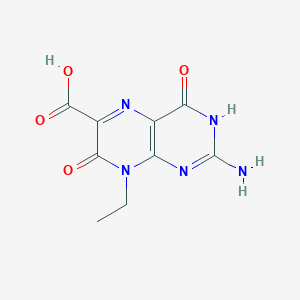
2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid is a complex organic compound with the molecular formula C9H9N5O4.
Preparation Methods
The synthesis of 2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid involves multiple steps. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in various biochemical pathways and can be used in enzyme studies.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar compounds include other pteridine derivatives such as:
- 2-Amino-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid
- 2-Amino-8-methyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid 2-Amino-8-ethyl-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activity .
Properties
CAS No. |
7144-18-5 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-amino-8-ethyl-4,7-dioxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N5O4/c1-2-14-5-3(6(15)13-9(10)12-5)11-4(7(14)16)8(17)18/h2H2,1H3,(H,17,18)(H3,10,12,13,15) |
InChI Key |
HHRIRRFAMDQGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)N)N=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


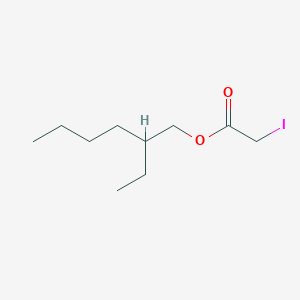
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
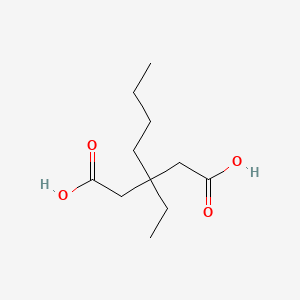
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
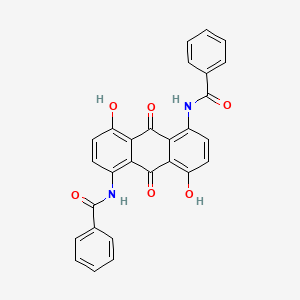

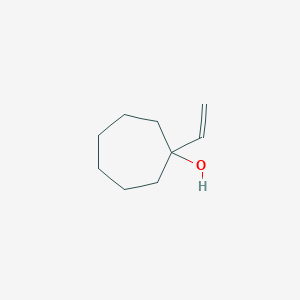
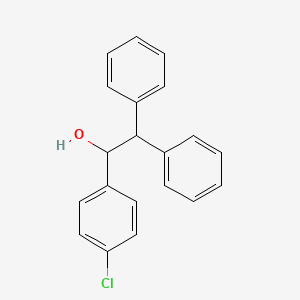
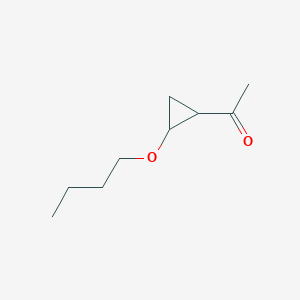
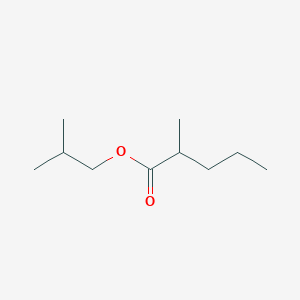

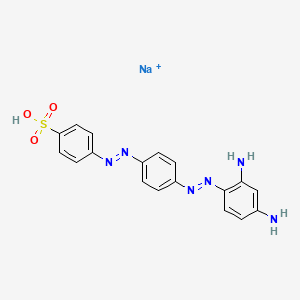
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

